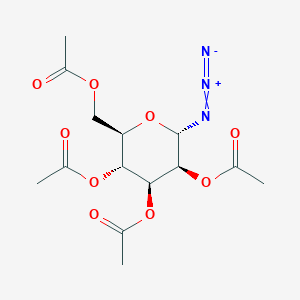

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of azide sugar that is used for the synthesis of glycosides and glycoconjugates.

科学的研究の応用

High Energy Density Materials and Energetic Compounds

Research into high-nitrogen containing azine energy materials, such as 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide, highlights its potential application in energetic materials. These compounds have been investigated for their utility in propellants, mixed explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, enhance detonation performance, and increase gas content. The broad application prospects in energetic materials underscore the significance of this class of compounds (C. Yongjin & Ba Shuhong, 2019).

Antioxidant Activity Analysis

The study of antioxidants, including the evaluation of compounds like 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide, is crucial across various fields. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests are pivotal for determining the antioxidant capacity of complex samples. These methods, based on hydrogen atom transfer and electron transfer, are essential for assessing the kinetics or equilibrium state of antioxidant activities in chemical and electrochemical biosensors. This comprehensive approach to antioxidant analysis has profound implications for research and application in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Microbial Mannosidases and Bioethanol Production

Microbial mannosidases, enzymes that hydrolyze the 1,4-β-mannopyranosyl linkages in mannan to yield mannose, have significant biotechnological applications. These enzymes are crucial for the complete depolymerization of mannan, facilitating bioethanol production, synthesis of alkyl glycosides, and pharmaceutical applications. Understanding the sources, production conditions, and biotechnological applications of microbial mannosidases can lead to effective strategies for their application in sustainable energy and pharmaceutical industries (Prakram Singh Chauhan & N. Gupta, 2017).

作用機序

Target of Action

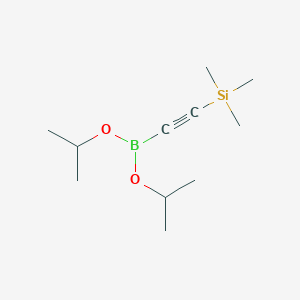

It’s known that azides can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (cuaac) reaction . This reaction is often used in bioconjugation and material science applications .

Mode of Action

The compound 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide contains an azide group, which can react with molecules containing alkyne groups in a CuAAC reaction . This reaction forms a stable triazole ring, which can be used to link two different molecules together . This property is often used in the field of bioconjugation, where it can be used to attach various functional groups or labels to biomolecules .

Biochemical Pathways

The compound’s ability to form stable triazole rings via cuaac reactions suggests that it could potentially be used to modify biochemical pathways by linking different molecules together .

Result of Action

The molecular and cellular effects of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide’s action would depend on the specific context in which it is used. In bioconjugation applications, the compound could be used to attach functional groups or labels to biomolecules, potentially allowing for the visualization or manipulation of these molecules .

Action Environment

The action, efficacy, and stability of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide can be influenced by various environmental factors. For example, the CuAAC reaction in which it participates requires the presence of a copper catalyst . Additionally, the reaction may be affected by factors such as temperature, pH, and the presence of other chemical species .

特性

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNYHKRWHCWHAJ-DGTMBMJNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-[3-(sulfooxy)butyl]benzothiazolium hydroxide inner salt](/img/structure/B6593329.png)

![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)